molecular formula C16H23NO5 B12499176 Ethyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate

Cat. No.: B12499176
M. Wt: 309.36 g/mol
InChI Key: XKYTXJUGUROLJK-UHFFFAOYSA-N
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Description

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by esterification. One common method includes the reaction of 4-hydroxyphenylacetic acid with ethyl chloroformate in the presence of a base to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc group protects the amino functionality during synthetic transformations, allowing for selective reactions at other sites of the molecule. Upon removal of the Boc group, the free amine can participate in further reactions, such as forming peptide bonds in peptide synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate is unique due to the presence of both the Boc-protected amino group and the hydroxyphenyl group, which confer distinct reactivity and versatility in synthetic applications. Its structure allows for selective modifications and its use as an intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

ethyl 3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-5-21-14(19)13(17-15(20)22-16(2,3)4)10-11-6-8-12(18)9-7-11/h6-9,13,18H,5,10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYTXJUGUROLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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